1-Isobutyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSYXCIQYSQOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632469 | |
| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20884-13-3 | |
| Record name | N-Isobutylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ISOBUTYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrrole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Isobutyl-1H-pyrrole, a heterocyclic compound of interest. In the absence of extensive published quantitative data, this document establishes a predictive framework based on fundamental chemical principles and provides a robust, step-by-step experimental protocol for determining its solubility in various organic solvents. This approach empowers researchers to generate reliable, application-specific solubility data, ensuring process integrity and accelerating development timelines.
Introduction to 1-Isobutyl-1H-pyrrole: A Physicochemical Overview
1-Isobutyl-1H-pyrrole is an N-substituted pyrrole derivative. Its molecular structure, featuring a polar heterocyclic aromatic ring and a nonpolar isobutyl group, dictates its solubility behavior. Understanding these features is foundational to predicting its interaction with different classes of organic solvents.
Core Physicochemical Properties:
| Property | Value | Source/Basis |
| Molecular Formula | C₈H₁₃N | [1] |
| Molecular Weight | 123.20 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related N-alkylpyrroles |
| Boiling Point | ~164-165 °C (estimated) | [2] |
| logP (o/w) | ~2.620 (estimated) | [2] |
| Water Solubility | 377 mg/L at 25°C (estimated) | [2] |
The estimated octanol-water partition coefficient (logP) of ~2.62 suggests a predominantly lipophilic character, predicting higher solubility in nonpolar organic solvents compared to aqueous media.[2]
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are more likely to be miscible. The solubility of 1-Isobutyl-1H-pyrrole is governed by a balance of dispersion forces, dipole-dipole interactions, and hydrogen bonding potential.
-
Dispersion Forces (van der Waals): The nonpolar isobutyl group and the pyrrole ring contribute to dispersion forces, favoring solubility in nonpolar solvents like hexane, toluene, and diethyl ether.
-
Dipole-Dipole Interactions: The pyrrole ring possesses a significant dipole moment due to the electronegativity of the nitrogen atom. This polarity promotes solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: The nitrogen atom in the pyrrole ring is a weak hydrogen bond acceptor. While it lacks a hydrogen bond donor, it can interact with protic solvents like alcohols (methanol, ethanol).
A more advanced predictive tool is the Hansen Solubility Parameters (HSP) , which quantifies these interactions.[4] HSP deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7] A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.[5]
Predictive Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile for 1-Isobutyl-1H-pyrrole can be predicted. This table serves as a starting point for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | Strong dispersion forces from the isobutyl group and pyrrole ring dominate. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Medium | Favorable dipole-dipole interactions between the solvent and the polar pyrrole ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | Some interaction via hydrogen bond acceptance by the pyrrole nitrogen, but outweighed by the solvent's strong self-association through H-bonding. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and dispersion forces to interact with both parts of the solute molecule. |
Experimental Determination of Equilibrium Solubility
To obtain definitive quantitative data, an experimental approach is essential. The Isothermal Shake-Flask Method is the gold-standard for determining equilibrium solubility due to its reliability and accuracy.[8][9] This method involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.[9][10]
Principle of the Method
A supersaturated solution of 1-Isobutyl-1H-pyrrole is created in the target solvent. The mixture is agitated at a controlled temperature for a sufficient duration (typically 24-48 hours) to ensure that the dissolution and crystallization processes reach a dynamic equilibrium.[11] After equilibration, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique.[8]
Materials and Reagents
-
1-Isobutyl-1H-pyrrole (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[12]
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of 1-Isobutyl-1H-pyrrole to a pre-weighed vial. The excess should be visually apparent to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. A 48-hour period is often recommended to ensure equilibrium is fully reached.[11]
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to prevent errors from potential adsorption onto the filter membrane.[11]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 1-Isobutyl-1H-pyrrole.[8][11]
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a preferred method for quantification due to its specificity and ability to detect potential degradation impurities.[8]
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a common starting point for reversed-phase chromatography.[13] The exact ratio should be optimized to achieve good peak shape and retention time.
-
Detection: A UV detector set to a wavelength where the pyrrole ring shows strong absorbance.
-
Calibration: Prepare a series of standard solutions of 1-Isobutyl-1H-pyrrole of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The solubility is then calculated from the concentration of the diluted sample using this curve.
Data Presentation
Results should be recorded in a clear, tabular format, expressing solubility in multiple units for versatility (e.g., g/L, mg/mL, and mol/L).
Table Template for Experimental Data:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Hexane | 25.0 | |||
| Toluene | 25.0 | |||
| Acetone | 25.0 |
| Ethanol | 25.0 | | | |
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Safety Considerations
Researchers must adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for 1-Isobutyl-1H-pyrrole and all solvents used.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Handle all volatile organic solvents and the solute in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Ignition Sources: Many organic solvents are flammable. Keep them away from heat, sparks, and open flames.[14][15]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
While specific published solubility data for 1-Isobutyl-1H-pyrrole is scarce, a reliable predictive framework can be established using the principles of intermolecular forces. It is predicted to have high solubility in nonpolar and chlorinated solvents, and moderate solubility in polar aprotic solvents. For precise, quantitative data essential for drug development and process scale-up, the isothermal shake-flask method coupled with HPLC or GC analysis is the recommended approach. This guide provides the theoretical foundation and a detailed, self-validating protocol to empower researchers to confidently determine the solubility of 1-Isobutyl-1H-pyrrole in any organic solvent relevant to their work.
References
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ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Isobutylpyrrole. PubChem. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Diva-Portal.org. (2024). Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Char. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 1-butyl- (CAS 589-33-3). Retrieved from [Link]
-
European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]
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ResearchGate. (2025). Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds. Retrieved from [Link]
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ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
-
Separation Science. (n.d.). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-isobutyl pyrrole. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Pyrrole - SAFETY DATA SHEET. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - N-Methylpyrrole. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solubility and Molecular Structure. Retrieved from [Link]
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ACS Publications. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link]
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1-Isobutyl-1H-pyrrole boiling point and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-pyrrole: Synthesis, Analysis, and Theoretical Considerations
This technical guide provides a comprehensive overview of the boiling and melting points of 1-Isobutyl-1H-pyrrole. Recognizing the scarcity of publicly available experimental data for this specific compound, this document offers a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of N-alkylpyrroles. By examining the trends within a homologous series of N-alkylpyrroles, this guide provides a scientifically grounded estimation of the target properties. Furthermore, it details the necessary synthetic and analytical procedures to empower researchers to determine these values empirically.
Introduction to 1-Isobutyl-1H-pyrrole
1-Isobutyl-1H-pyrrole belongs to the class of N-substituted pyrroles, a significant group of heterocyclic compounds prevalent in medicinal chemistry and materials science. The pyrrole ring is a fundamental structural motif in numerous natural products and pharmaceuticals. The nature of the substituent on the nitrogen atom can profoundly influence the molecule's physical and chemical properties, thereby affecting its biological activity, solubility, and formulation characteristics. While extensive data exists for simpler N-alkylpyrroles, specific experimental values for the boiling and melting points of 1-Isobutyl-1H-pyrrole are not readily found in the scientific literature. This guide aims to bridge that gap by providing a thorough analysis based on chemical principles and established experimental methodologies.
Physicochemical Properties of N-Alkylpyrroles: A Homologous Series Analysis
To estimate the boiling and melting points of 1-Isobutyl-1H-pyrrole, it is instructive to first examine the known properties of structurally related N-alkylpyrroles. The following table summarizes the available data for a homologous series, starting with the parent heterocycle, pyrrole.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyrrole | C₄H₅N | 67.09 | -23[1][2] | 131[1][2] |
| 1-Methyl-1H-pyrrole | C₅H₇N | 81.12 | -57[3] | 112-113[3] |
| 1-Ethyl-1H-pyrrole | C₆H₉N | 95.14 | Not Reported | 129-130 |
| 1-Propyl-1H-pyrrole | C₇H₁₁N | 109.17 | Not Reported | Not Reported |
| 1-Butyl-1H-pyrrole | C₈H₁₃N | 123.20 | Not Reported | 170.5[4] |
| 1-Isobutyl-1H-pyrrole | C₈H₁₃N | 123.20 | Estimated in this guide | Estimated in this guide |
Note: The absence of reported melting points for the liquid N-alkylpyrroles is common, as these compounds often have very low freezing points.
Theoretical Considerations and Estimations for 1-Isobutyl-1H-pyrrole
The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For N-alkylpyrroles, the primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions.
Boiling Point Analysis:
The boiling point generally increases with molecular weight within a homologous series due to the corresponding increase in the number of electrons and surface area, which strengthens London dispersion forces. The data for N-methylpyrrole and N-butylpyrrole support this trend.
1-Isobutyl-1H-pyrrole is a structural isomer of 1-butyl-1H-pyrrole. Branching in the alkyl chain, as seen in the isobutyl group, typically leads to a more compact, spherical shape compared to the linear n-butyl group. This reduction in surface area weakens the London dispersion forces, resulting in a lower boiling point compared to the straight-chain isomer.
-
Estimation of Boiling Point: Based on the boiling point of 1-butyl-1H-pyrrole (170.5 °C)[4], it is estimated that the boiling point of 1-isobutyl-1H-pyrrole will be slightly lower, likely in the range of 160-165 °C .
Melting Point Analysis:
Melting points are influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points.
The branched structure of the isobutyl group may disrupt the regular packing of the molecules in a solid lattice compared to a linear alkyl chain. However, given that the simpler N-alkylpyrroles are liquids with very low melting points, it is highly probable that 1-isobutyl-1H-pyrrole is also a liquid at room temperature with a melting point well below 0 °C.
-
Estimation of Melting Point: The melting point is estimated to be below -60 °C , similar to or even lower than that of 1-methyl-1H-pyrrole.
Synthesis of 1-Isobutyl-1H-pyrrole via Paal-Knorr Synthesis
To empirically determine the boiling and melting points, a pure sample of 1-Isobutyl-1H-pyrrole must first be synthesized. The Paal-Knorr synthesis is a reliable and widely used method for the preparation of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.
Caption: Workflow for the synthesis and purification of 1-Isobutyl-1H-pyrrole.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Isobutylamine
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid (catalytic amount, e.g., 0.1 eq).
-
With stirring, add isobutylamine (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure 1-Isobutyl-1H-pyrrole.
Experimental Determination of Boiling Point
The Thorp method, utilizing a Thiele tube, is a classic and reliable technique for determining the boiling point of a small quantity of liquid.
Caption: Experimental setup for boiling point determination using a Thiele tube.
Experimental Protocol: Thorp Method
Materials:
-
Pure 1-Isobutyl-1H-pyrrole
-
Thiele tube
-
High-boiling mineral oil
-
Small fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or micro-burner
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm.
-
Add a small amount (0.5-1 mL) of 1-Isobutyl-1H-pyrrole to the fusion tube.
-
Place the capillary tube, with its open end down, into the fusion tube.
-
Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and fusion tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Experimental Determination of Melting Point
For substances that are solid at room temperature or for determining the freezing point of a liquid, the capillary method using an apparatus like a Mel-Temp is standard.
Caption: Workflow for the determination of melting point using a capillary method.
Experimental Protocol: Capillary Method
Materials:
-
Pure 1-Isobutyl-1H-pyrrole (if solid, or for freezing point determination)
-
Capillary tubes (sealed at one end)
-
Mel-Temp apparatus or similar melting point apparatus
-
Dry ice or liquid nitrogen for freezing the sample
Procedure:
-
If the sample is a liquid, introduce a small amount into a capillary tube.
-
Freeze the sample by dipping the bottom of the capillary tube in a cold bath (e.g., dry ice/acetone).
-
Quickly place the capillary tube into the heating block of the Mel-Temp apparatus, which has been pre-cooled.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal of solid disappears (the completion of melting).
-
The recorded range is the melting point of the compound.
Conclusion
References
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PubChem. 1-Butylpyrrole. [Link]
-
PubChem. 1H-Pyrrole, 1-propyl-. [Link]
-
The Good Scents Company. 1-butyl pyrrole. [Link]
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1-Isobutyl-1H-pyrrole: A Scaffolding Approach for Innovations in Materials Science and Medicinal Chemistry
Abstract
The pyrrole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] While extensively studied, the specific contributions of N-alkylation on the pyrrole ring, particularly with sterically influential groups like isobutyl, present a frontier for targeted applications. This guide delineates the potential research applications of 1-Isobutyl-1H-pyrrole, a molecule poised at the intersection of modulated electronic properties and tailored physical characteristics. By examining the foundational principles of pyrrole chemistry and the unique attributes of the isobutyl substituent, we extrapolate potential applications in two key domains: the development of novel conducting polymers with enhanced processability and the design of pharmacologically active agents with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This document provides a theoretical framework, actionable experimental protocols, and a forward-looking perspective for researchers, chemists, and drug development professionals seeking to leverage the untapped potential of 1-Isobutyl-1H-pyrrole.
Foundational Chemistry of 1-Isobutyl-1H-pyrrole
Synthesis and Structural Rationale
The introduction of an isobutyl group at the N-1 position of the pyrrole ring is a strategic modification that imparts distinct physicochemical properties. The isobutyl group, with its branched alkyl structure, introduces steric bulk and increases the lipophilicity of the pyrrole moiety. These features are critical in dictating the molecule's behavior in both biological and material contexts.
A reliable and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, isobutylamine.[3][4]
Diagram 1: Paal-Knorr Synthesis of 1-Isobutyl-1H-pyrrole
Caption: Paal-Knorr synthesis pathway for 1-Isobutyl-1H-pyrrole.
Physicochemical Properties and Their Implications
The key physicochemical alterations imparted by the N-isobutyl group are summarized below.
| Property | Influence of Isobutyl Group | Potential Application Impact |
| Lipophilicity | Increased due to the nonpolar alkyl chain. | Medicinal Chemistry: Enhanced ability to cross cell membranes and the blood-brain barrier.[5][] Materials Science: Improved solubility in organic solvents for better polymer processing.[7] |
| Steric Hindrance | The branched structure creates steric bulk around the nitrogen atom. | Materials Science: Can influence the planarity and packing of polymer chains, affecting conductivity and mechanical properties.[7] Medicinal Chemistry: May modulate binding affinity to biological targets and influence metabolic stability. |
| Electronic Effects | The electron-donating nature of the alkyl group can increase the electron density of the pyrrole ring. | Materials Science: May lower the oxidation potential, facilitating electropolymerization.[8] Medicinal Chemistry: Can alter the reactivity of the pyrrole ring in biological systems. |
Application Domain I: Advanced Materials Science - Conducting Polymers
Polypyrrole (PPy) is a well-known conducting polymer with high conductivity and good environmental stability.[7] However, its applications are often limited by poor processability and solubility.[7] N-substitution is a strategy to overcome these limitations.[7]
Rationale for 1-Isobutyl-1H-pyrrole as a Monomer
The use of 1-Isobutyl-1H-pyrrole as a monomer for synthesizing a substituted polypyrrole, poly(1-Isobutyl-1H-pyrrole), offers several potential advantages:
-
Enhanced Solubility: The isobutyl groups along the polymer backbone would disrupt the strong inter-chain interactions, leading to improved solubility in common organic solvents.[9] This is a critical factor for solution-based processing techniques like spin-coating or inkjet printing.
-
Modified Mechanical Properties: The steric bulk of the isobutyl groups could lead to a less rigid polymer chain, potentially resulting in more flexible and processable materials.
-
Tunable Conductivity: While N-substitution can sometimes decrease conductivity by disrupting the conjugation along the polymer backbone, the specific steric and electronic effects of the isobutyl group could lead to a unique balance of processability and conductivity.[10]
Diagram 2: Conceptual Workflow for Polymer Synthesis and Characterization
Caption: Workflow for poly(1-Isobutyl-1H-pyrrole) synthesis and analysis.
Experimental Protocol: Electropolymerization of 1-Isobutyl-1H-pyrrole
This protocol outlines a general procedure for the electrochemical synthesis and characterization of a poly(1-Isobutyl-1H-pyrrole) film.
Materials:
-
1-Isobutyl-1H-pyrrole (monomer)
-
Acetonitrile (solvent)
-
Lithium perchlorate (LiClO4) (electrolyte)
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO4 in acetonitrile.
-
Monomer Solution: Add 1-Isobutyl-1H-pyrrole to the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[11]
-
Electropolymerization: Assemble the three-electrode cell with the prepared solution. Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode.[12][13] A typical starting point for potentiodynamic polymerization is to cycle the potential between 0.0 V and +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for several cycles.
-
Film Deposition: A dark, conductive polymer film should deposit on the working electrode.[14]
-
Washing and Drying: After deposition, gently rinse the electrode with fresh acetonitrile to remove unreacted monomer and electrolyte, then dry under a stream of nitrogen.
-
Characterization:
-
Cyclic Voltammetry (CV): Characterize the electrochemical properties of the polymer film in a monomer-free electrolyte solution.
-
Spectroscopy: Use FTIR and Raman spectroscopy to confirm the polymer structure.
-
Microscopy: Employ SEM or AFM to study the surface morphology of the polymer film.
-
Conductivity: Measure the sheet resistance of the film using a four-point probe method.
-
Application Domain II: Medicinal Chemistry - A Scaffold for Drug Discovery
The pyrrole ring is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs.[15][16] N-substituted pyrroles are building blocks for a wide range of pharmaceutically active compounds.[17]
Rationale for 1-Isobutyl-1H-pyrrole in Drug Design
The incorporation of a 1-isobutyl-1H-pyrrole scaffold into a drug discovery program is motivated by its potential to favorably modulate ADMET properties.
-
Optimizing Lipophilicity: Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, and metabolism.[5][18] The isobutyl group provides a moderate increase in lipophilicity, which can enhance a molecule's ability to permeate biological membranes without becoming excessively lipophilic, which can lead to poor solubility and rapid metabolism.[]
-
Metabolic Stability: The site of metabolic attack on a molecule can be influenced by its substituents. The isobutyl group may alter the metabolic profile of a pyrrole-containing compound, potentially blocking or slowing down metabolic pathways that lead to rapid clearance. The biotransformation of N-alkylpyrroles can be mediated by cytochrome P450 enzymes.[19][20]
-
Modulating Target Binding: The steric bulk and electronic properties of the isobutyl group can influence how a molecule fits into the binding pocket of a target protein, potentially enhancing potency and selectivity.
Diagram 3: Role of 1-Isobutyl-1H-pyrrole in a Drug Discovery Cascade
Caption: A conceptual drug discovery workflow utilizing the 1-isobutyl-1H-pyrrole scaffold.
Experimental Protocol: Synthesis of a 2-Aroyl-1-isobutyl-1H-pyrrole Derivative
2-aroylpyrrole derivatives are core structures in several anti-inflammatory drugs.[21] This protocol describes a potential route to synthesize a derivative of 1-Isobutyl-1H-pyrrole for biological screening.
Materials:
-
1-Isobutyl-1H-pyrrole
-
Anhydrous Toluene
-
Aroyl chloride (e.g., benzoyl chloride)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., saturated ammonium chloride, ethyl acetate, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-Isobutyl-1H-pyrrole in anhydrous toluene.
-
Deprotonation: Cool the solution to 0 °C and add a solution of KHMDS in THF dropwise. Stir for 30 minutes at this temperature.
-
Aroylation: Add the desired aroyl chloride dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aroyl-1-isobutyl-1H-pyrrole derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Directions and Conclusion
The potential of 1-Isobutyl-1H-pyrrole as a versatile building block is significant. In materials science, further research should focus on copolymerization with other monomers to create materials with a finely tuned spectrum of properties.[7] For medicinal chemistry, the synthesis of a diverse library of derivatives based on the 1-isobutyl-1H-pyrrole scaffold is a crucial next step for uncovering novel therapeutic agents.[17]
This guide has provided a scientifically grounded yet forward-looking exploration of the potential research applications of 1-Isobutyl-1H-pyrrole. By understanding its fundamental properties and leveraging established synthetic methodologies, researchers can unlock new avenues for innovation in both materials science and drug discovery.
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(2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid. Retrieved from [Link]
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Maynooth University Research Archive Library. (2022, February 16). Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films - MURAL. Retrieved from [Link]
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NIH. (n.d.). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC. Retrieved from [Link]
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ResearchGate. (2025, August 6). Nucleophilic Reactivities of Pyrroles | Request PDF. Retrieved from [Link]
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PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives. Retrieved from [Link]
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YouTube. (2013, July 8). Mod-26 Lec-30 Pyrrole Synthesis - I. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Retrieved from [Link]
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RSC Publishing. (n.d.). Single-step synthesis of polypyrrole nanowires by cathodic electropolymerization - Journal of Materials Chemistry A. Retrieved from [Link]
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MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. Retrieved from [Link]
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ResearchGate. (2025, August 6). Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Retrieved from [Link]
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An In-Depth Technical Guide to the Electronic Properties of the 1-Isobutyl-1H-Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core electronic properties of the 1-isobutyl-1H-pyrrole ring. By delving into its synthesis, molecular orbital characteristics, electrochemical behavior, and spectroscopic signature, we aim to equip researchers and drug development professionals with the foundational knowledge to effectively harness the potential of this versatile heterocyclic scaffold.
Introduction: The Significance of the N-Alkylpyrrole Moiety
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The electronic nature of the pyrrole ring, characterized by its π-electron-rich system, is pivotal to its chemical reactivity and its ability to engage in crucial intermolecular interactions within biological systems. The substitution at the nitrogen atom, particularly with alkyl groups, modulates these electronic properties, thereby fine-tuning the molecule's steric and electronic profile for specific applications.
The 1-isobutyl-1H-pyrrole ring, with its branched, non-conjugated alkyl substituent, presents an interesting case study. The isobutyl group, while electronically donating through an inductive effect, also introduces steric bulk that can influence the planarity of the pyrrole ring and its accessibility for intermolecular interactions. Understanding the interplay of these factors is crucial for the rational design of novel therapeutics and functional materials.
Synthesis and Characterization of 1-Isobutyl-1H-Pyrrole
The synthesis of 1-isobutyl-1H-pyrrole can be approached through several established methods for N-alkylation of pyrroles. The two most common strategies are the direct N-alkylation of the pyrrole anion and the Paal-Knorr synthesis.
Synthetic Pathways
a) Direct N-Alkylation of Pyrrole: This is a widely used method that involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, isobutyl bromide.[2][3][4]
b) Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, here isobutylamine, typically under acidic conditions, to form the pyrrole ring.[1][5]
Experimental Protocol: N-Alkylation of Pyrrole with Isobutyl Bromide
This protocol provides a general framework for the synthesis of 1-isobutyl-1H-pyrrole via direct alkylation.
Materials:
-
Pyrrole
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Isobutyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation: To a stirred solution of pyrrole in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add isobutyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization: The identity and purity of the synthesized 1-isobutyl-1H-pyrrole should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isobutyl group and the pyrrole ring protons and carbons with their characteristic chemical shifts and coupling patterns.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl group and the pyrrole ring, and the absence of the N-H stretch from the starting material.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Electronic Structure and Aromaticity
The electronic properties of the 1-isobutyl-1H-pyrrole ring are fundamentally governed by its aromaticity and the influence of the N-isobutyl substituent on the π-electron system.
Aromaticity and Electron Delocalization
Pyrrole is an aromatic compound, fulfilling Hückel's rule with 6 π-electrons delocalized over the five-membered ring.[9] This delocalization is responsible for its planarity and its characteristic chemical reactivity. The nitrogen's lone pair of electrons participates in the aromatic sextet, which significantly reduces the basicity of the nitrogen atom compared to aliphatic amines.
The introduction of the isobutyl group at the nitrogen atom primarily influences the electronic structure through an inductive effect. Alkyl groups are weakly electron-donating, which slightly increases the electron density of the pyrrole ring. This can enhance its reactivity towards electrophiles compared to unsubstituted pyrrole.
Molecular Orbitals and Energy Levels
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule.[10] The energy of the HOMO is related to the ionization potential and the molecule's ability to act as an electron donor, while the LUMO energy relates to the electron affinity and its ability to act as an electron acceptor. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic transitions, chemical reactivity, and stability.[11]
-
Increase the HOMO energy level: Making the molecule easier to oxidize.
-
Slightly increase the LUMO energy level.
-
Result in a slightly smaller HOMO-LUMO gap compared to N-methylpyrrole.
Table 1: Comparison of Calculated Electronic Properties of Pyrrole and N-Methylpyrrole (Illustrative Values)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| Pyrrole | -5.5 to -6.2 | 1.8 to 2.5 | 7.3 to 8.7 | 1.8 |
| N-Methylpyrrole | -5.2 to -5.8 | 1.9 to 2.6 | 7.1 to 8.4 | 2.1 |
Note: These are representative ranges from various computational studies. Actual values can vary with the level of theory and basis set used. The dipole moment of pyrrole is directed towards the ring, and N-alkylation is expected to increase the magnitude of this dipole moment.[9][12][13]
Electron Density Distribution
The electron density in the pyrrole ring is not uniformly distributed. Due to the participation of the nitrogen lone pair in the aromatic system, the electron density is higher at the C2 and C5 positions (α-carbons) compared to the C3 and C4 positions (β-carbons). The N-isobutyl group, being electron-donating, will further enhance this electron density, particularly at the α-carbons. This has significant implications for the regioselectivity of electrophilic substitution reactions, which predominantly occur at the C2 position.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. For N-alkylpyrroles, it provides information about their oxidation potential, which is related to the HOMO energy level.
N-alkylpyrroles undergo an irreversible oxidation process at a certain potential, which corresponds to the removal of an electron from the π-system to form a radical cation.[14][15] This radical cation is highly reactive and can undergo subsequent reactions, such as polymerization. The oxidation potential of N-alkylpyrroles is generally lower than that of unsubstituted pyrrole due to the electron-donating nature of the alkyl group.
Experimental Protocol: Cyclic Voltammetry of an N-Alkylpyrrole
This protocol outlines a general procedure for determining the oxidation potential of an N-alkylpyrrole like 1-isobutyl-1H-pyrrole.
Materials:
-
1-Isobutyl-1H-pyrrole
-
Anhydrous acetonitrile or dichloromethane
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
A three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of 1-isobutyl-1H-pyrrole (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Using the potentiostat, scan the potential from an initial value (e.g., 0 V) to a final value sufficiently positive to observe the oxidation peak (e.g., +1.5 V vs. Ag/AgCl) and then back to the initial potential.
-
Record the resulting voltammogram (current vs. potential).
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis: Determine the peak oxidation potential (Epa) from the voltammogram.
Spectroscopic Properties
Spectroscopic techniques provide valuable insights into the electronic structure and transitions within the 1-isobutyl-1H-pyrrole molecule.
UV-Visible Spectroscopy
N-alkylpyrroles typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum.[16][17] These absorptions correspond to π → π* electronic transitions within the aromatic ring. The main absorption peak for N-methylpyrrole is observed around 217 nm.[16] The isobutyl group is not expected to significantly shift this absorption maximum as it is not a chromophore and its electronic effect is primarily inductive. The molar absorptivity (extinction coefficient) can be determined using the Beer-Lambert law.
Fluorescence Spectroscopy
Simple pyrroles are generally not considered to be strongly fluorescent. The absorbed UV radiation is typically dissipated through non-radiative decay pathways.
Reactivity and Applications in Drug Development
The electronic properties of the 1-isobutyl-1H-pyrrole ring directly influence its chemical reactivity. The electron-rich nature of the ring makes it susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation, which preferentially occur at the electron-rich C2 position.
In the context of drug development, the 1-isobutyl-1H-pyrrole moiety can serve several purposes:
-
Pharmacophore Scaffold: The pyrrole ring can act as a rigid scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target.
-
Modulation of Physicochemical Properties: The isobutyl group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and pharmacokinetic profile.
-
Bioisosteric Replacement: The pyrrole ring can be used as a bioisostere for other aromatic rings, such as benzene or imidazole, to modulate the electronic and steric properties of a drug candidate.
Conclusion
The 1-isobutyl-1H-pyrrole ring is a valuable building block in medicinal chemistry and materials science. Its electronic properties are characterized by a π-rich aromatic system that is subtly modulated by the inductive effect of the N-isobutyl substituent. This guide has provided a foundational understanding of its synthesis, electronic structure, and electrochemical and spectroscopic properties. While specific experimental data for this particular molecule is sparse, a clear picture of its behavior can be inferred from its close structural analogs. A thorough understanding of these electronic principles is paramount for the rational design and application of molecules incorporating the 1-isobutyl-1H-pyrrole scaffold.
Visualizations
Synthesis of 1-Isobutyl-1H-Pyrrole
Caption: Common synthetic routes to 1-isobutyl-1H-pyrrole.
Frontier Molecular Orbital Diagram
Caption: Effect of N-isobutylation on pyrrole's frontier molecular orbitals.
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Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed... ResearchGate. [Link]
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Dipole Moments and Dipoles. Master Organic Chemistry. [Link]
-
Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. MDPI. [Link]
-
Cyclic voltammetry of polymer films taken in their n-doping regime... ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Isobutyl-1H-pyrrole
Introduction: Strategic Importance of Pyrrole-2-carbaldehydes and the Vilsmeier-Haack Reaction
Pyrrole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and complex natural products. Their inherent reactivity makes them versatile building blocks for constructing more elaborate molecular architectures. The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich heterocyclic systems, such as pyrroles.[1] This reaction offers a mild and efficient alternative to Friedel-Crafts acylation, avoiding the use of harsh Lewis acids.[2]
This guide provides an in-depth technical overview and detailed protocols for the Vilsmeier-Haack formylation of 1-isobutyl-1H-pyrrole, a representative N-alkylpyrrole. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds in a stepwise manner, initiated by the formation of the electrophilic Vilsmeier reagent.[3]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 1-isobutyl-1H-pyrrole attacks the carbon of the Vilsmeier reagent. For N-substituted pyrroles, this attack predominantly occurs at the C2 (α) position due to the electronic activation by the nitrogen atom and steric hindrance at the N-1 position.[5]
-
Aromatization and Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 1-isobutyl-1H-pyrrole-2-carbaldehyde.[4]
Caption: Reaction mechanism of Vilsmeier-Haack formylation.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 1-Isobutyl-1H-pyrrole
The Paal-Knorr synthesis is a reliable and straightforward method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[6][7]
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,5-Hexanedione | 110-13-4 | 114.14 | 11.4 g (11.7 mL) | 100 | |
| Isobutylamine | 78-81-9 | 73.14 | 7.3 g (10.4 mL) | 100 | |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - | Solvent and catalyst |
| Saturated Sodium Bicarbonate | - | - | As needed | - | For neutralization |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | For drying |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 100 mmol) and glacial acetic acid (50 mL).
-
With stirring, add isobutylamine (7.3 g, 100 mmol) dropwise to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-isobutyl-1H-pyrrole.
-
The product can be purified by vacuum distillation if necessary.
Part 2: Vilsmeier-Haack Formylation of 1-Isobutyl-1H-pyrrole
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 4.6 g (2.8 mL) | 30 | Freshly distilled is recommended. Corrosive. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL | - | Anhydrous. Solvent and reagent. |
| 1-Isobutyl-1H-pyrrole | 20884-13-3 | 123.20 | 3.1 g (3.3 mL) | 25 | Synthesized in Part 1. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - | Anhydrous. |
| Sodium Acetate Trihydrate | 6131-90-4 | 136.08 | 20 g | - | For work-up. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate | - | - | As needed | - | For washing. |
| Brine | - | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying. |
Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (4.6 g, 30 mmol) dropwise to the cooled DMF with vigorous stirring over 15 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: In a separate flame-dried 250 mL flask, dissolve 1-isobutyl-1H-pyrrole (3.1 g, 25 mmol) in anhydrous DCM (20 mL).
-
Add the prepared Vilsmeier reagent dropwise to the pyrrole solution at 0 °C over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a solution of sodium acetate trihydrate (20 g) in water (100 mL).
-
Carefully and slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring.
-
Heat the resulting mixture at 60 °C for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Experimental workflow for the formylation of 1-isobutyl-1H-pyrrole.
Product Characterization and Expected Results
The expected product is 1-isobutyl-1H-pyrrole-2-carbaldehyde.
Expected Yield: 70-85%
Physical Appearance: A pale yellow oil or low-melting solid.
Spectroscopic Data (Predicted):
| Analysis | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm) in CDCl₃: ~9.5 (s, 1H, CHO), ~6.9 (t, 1H, H-5), ~6.8 (dd, 1H, H-3), ~6.2 (dd, 1H, H-4), ~4.0 (d, 2H, N-CH₂), ~2.2 (m, 1H, CH), ~0.9 (d, 6H, C(CH₃)₂) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~180 (CHO), ~135 (C-2), ~130 (C-5), ~125 (C-3), ~110 (C-4), ~55 (N-CH₂), ~30 (CH), ~20 (C(CH₃)₂) |
| IR | ν (cm⁻¹): ~1660 (C=O stretch of aldehyde), ~2870-2960 (C-H stretch of alkyl groups) |
| MS (EI) | m/z (%): 151 (M⁺) |
Note: Actual chemical shifts may vary slightly.[8][9][10]
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12][13][14]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
1-Isobutyl-1H-pyrrole: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
-
Work-up: The quenching of the reaction mixture is exothermic and should be performed cautiously.
References
- Rajput, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmacy and Chemical Sciences, 3(1), 25-43.
- Thermo Fisher Scientific. (2010).
- Loader, C. E., & Anderson, H. J. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1683-1686.
- Thermo Fisher Scientific. (2025).
- Rees, C. W., & Harburn, G. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- Borah, R., & Sarma, D. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube.
- Cole-Parmer. (n.d.).
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- J&K Scientific LLC. (2022, March 22). Vilsmeier-Haack Reaction.
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Image]. Retrieved from [Link]
- MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(4), 1169.
- CDN. (n.d.). pyrrole-MSDS.pdf.
- ResearchGate. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(34), 7466-7471.
- Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-196.
-
PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
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Application Notes and Protocols: Regioselective Halogenation of 1-Isobutyl-1H-pyrrole
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, with halogenated derivatives often exhibiting enhanced biological activity and modified electronic properties. The introduction of halogens onto the pyrrole ring is a critical synthetic transformation, yet the high reactivity of this heterocycle presents a significant challenge in controlling regioselectivity and preventing over-halogenation. This guide provides a detailed exploration of the factors governing the regioselective halogenation of 1-isobutyl-1H-pyrrole, a representative N-alkylpyrrole, and offers robust protocols for its chlorination, bromination, and iodination. These methodologies are designed to be reproducible and scalable, providing researchers in drug development and materials science with a practical framework for accessing key halogenated intermediates.
Mechanistic Insights into Regioselectivity
The halogenation of pyrroles proceeds via an electrophilic aromatic substitution mechanism. The inherent electron-rich nature of the pyrrole ring makes it highly susceptible to attack by electrophiles.[1][2]
Electronic Effects: The Predominance of α-Substitution
Electrophilic attack on the pyrrole ring can occur at either the C2 (α) or C3 (β) position. The regioselectivity is dictated by the stability of the resulting cationic intermediate, often referred to as an arenium ion or sigma complex.
Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen atom, resulting in three resonance structures. In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, leading to a less stable intermediate with only two resonance structures.[3][4] Consequently, electrophilic substitution on the pyrrole ring, including halogenation, overwhelmingly favors the C2 and C5 positions.[5]
Steric Influence of the N-Isobutyl Group
While electronic factors strongly favor α-substitution, the steric bulk of the N-substituent can influence the ratio of α to β-substitution, particularly in reactions like the Vilsmeier-Haack formylation.[6] For the N-isobutyl group, while it is branched, the substitution is not directly on the nitrogen-attached carbon. Therefore, its steric hindrance at the adjacent C2 and C5 positions is generally not significant enough to overcome the strong electronic preference for α-attack in halogenation reactions. However, for di-substitution, the isobutyl group can play a more significant role in directing the second halogen atom.
Synthesis of Starting Material: 1-Isobutyl-1H-pyrrole
For context and completeness, a brief protocol for the synthesis of the starting material via the Paal-Knorr condensation is provided.
Protocol 2.1: Paal-Knorr Synthesis of 1-Isobutyl-1H-pyrrole
This procedure involves the condensation of 2,5-hexanedione with isobutylamine.
Materials:
-
2,5-Hexanedione
-
Isobutylamine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2,5-hexanedione (1.0 eq) in toluene, add isobutylamine (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-isobutyl-1H-pyrrole as a colorless oil.
Protocols for Regioselective Halogenation
The following protocols are designed to favor mono-halogenation at the C2 position. Due to the high reactivity of the pyrrole ring, careful control of stoichiometry and temperature is paramount to prevent the formation of di- and poly-halogenated byproducts.[2]
Chlorination with Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) is an effective and convenient reagent for the chlorination of electron-rich heterocycles.[7][8]
Protocol 3.1.1: Synthesis of 2-Chloro-1-isobutyl-1H-pyrrole
Materials:
-
1-Isobutyl-1H-pyrrole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-isobutyl-1H-pyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred pyrrole solution over 30 minutes.
-
Maintain the reaction temperature at 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-1-isobutyl-1H-pyrrole.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent, making it ideal for the controlled monobromination of reactive pyrroles.[9]
Protocol 3.2.1: Synthesis of 2-Bromo-1-isobutyl-1H-pyrrole
Materials:
-
1-Isobutyl-1H-pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Dissolve 1-isobutyl-1H-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1.0 eq) in anhydrous THF dropwise to the cooled pyrrole solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford 2-bromo-1-isobutyl-1H-pyrrole.
Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic and heteroaromatic compounds.[3][10] The use of a polar aprotic solvent like acetonitrile is often beneficial.
Protocol 3.3.1: Synthesis of 2-Iodo-1-isobutyl-1H-pyrrole
Materials:
-
1-Isobutyl-1H-pyrrole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, protected from light
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask wrapped in aluminum foil, dissolve 1-isobutyl-1H-pyrrole (1.0 eq) in acetonitrile.
-
Add NIS (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-iodo-1-isobutyl-1H-pyrrole.
Data Summary and Visualization
Table 1: Summary of Halogenation Conditions for 1-Isobutyl-1H-pyrrole
| Halogenation | Reagent (eq) | Solvent | Temperature | Reaction Time | Typical Yield |
| Chlorination | SO₂Cl₂ (1.05) | DCM | 0 °C to RT | 2-3 h | 75-85% |
| Bromination | NBS (1.0) | THF | -78 °C to RT | 3-4 h | 80-90% |
| Iodination | NIS (1.1) | CH₃CN | RT | 2-4 h | 85-95% |
Diagram 1: Mechanism of Electrophilic Halogenation of 1-Isobutyl-1H-pyrrole
Caption: Electrophilic attack at the C2 position leads to a stable arenium ion.
Diagram 2: Experimental Workflow for Halogenation
Caption: A generalized workflow for the halogenation of 1-isobutyl-1H-pyrrole.
Troubleshooting and Optimization
-
Polyhalogenation: The primary side reaction is the formation of di-halogenated products, typically at the C2 and C5 positions. To minimize this, ensure slow, dropwise addition of the halogenating agent at the specified temperature and use a stoichiometry close to 1:1.
-
Reaction Stalled: If the reaction does not proceed to completion, a slight excess (up to 1.2 eq) of the halogenating agent may be required. For less reactive substrates, a catalytic amount of a Lewis acid (for NIS) or a radical initiator (for NBS, though less common for aromatic substitution) could be explored.[11]
-
Product Decomposition: Pyrroles can be sensitive to strong acids. Ensure that the workup procedure effectively neutralizes any acidic byproducts.
Conclusion
The halogenation of 1-isobutyl-1H-pyrrole can be achieved with high regioselectivity for the C2 position by carefully selecting the appropriate halogenating agent and controlling the reaction conditions. The protocols provided herein offer reliable methods for the synthesis of 2-chloro-, 2-bromo-, and 2-iodo-1-isobutyl-1H-pyrrole, which are valuable building blocks for further functionalization in various chemical research and development endeavors.
References
- Google Patents. (n.d.). Chlorination with sulfuryl chloride. US3920757A.
- Zhang, Y., et al. (2013).
-
MBB College. (n.d.). Reactions of Pyrrole. Retrieved from [Link]
-
Reactions of Pyrrole - MBB College. (n.d.). Retrieved from [Link]
- Hodson, H. F., et al. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 22, 2961-2965.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]
- Ganguly, N. C., et al. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103-1108.
-
ResearchGate. (n.d.). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of sulfuryl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]
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- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 8. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 9. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the N-Alkylation of Pyrrole with Isobutyl Bromide using Phase-Transfer Catalysis
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of N-isobutylpyrrole via the N-alkylation of pyrrole with isobutyl bromide. The protocol leverages the efficiency and operational simplicity of phase-transfer catalysis (PTC), a powerful technique for reactions involving immiscible phases. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed experimental procedure, mechanistic insights, characterization data, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction: The Significance of N-Alkylated Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity. N-alkylation of the pyrrole ring is a fundamental transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making the development of efficient and selective N-alkylation protocols a critical endeavor in synthetic chemistry.
This guide focuses on the N-alkylation of pyrrole with isobutyl bromide, a reaction that introduces a branched alkyl substituent, which can be a key structural motif in drug candidates. The presented protocol utilizes phase-transfer catalysis (PTC), a methodology renowned for its mild reaction conditions, high yields, and compatibility with a wide range of functional groups.[1][2]
Mechanistic Insights: The Role of Phase-Transfer Catalysis
The N-alkylation of pyrrole proceeds via a nucleophilic substitution reaction. Pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a suitable base to form the pyrrolide anion, a potent nucleophile. However, the pyrrolide anion is typically generated and soluble in an aqueous phase, while the alkylating agent, isobutyl bromide, is soluble in an organic phase. This phase incompatibility hinders the reaction.
Phase-transfer catalysis elegantly overcomes this challenge. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed as the catalyst. The lipophilic cation of the PTC catalyst pairs with the pyrrolide anion in the aqueous phase, forming a lipophilic ion pair. This ion pair is then transported into the organic phase where it can react with the isobutyl bromide.
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of pyrroles using phase-transfer catalysis.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Notes |
| Pyrrole | C₄H₅N | 67.09 | - | 1.0 equiv. | Freshly distilled if necessary. |
| Isobutyl bromide | C₄H₉Br | 137.02 | - | 1.1 equiv. | |
| Sodium hydroxide | NaOH | 40.00 | 50% (w/v) | 5 mL per 10 mmol pyrrole | Corrosive. Handle with care. |
| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | - | 0.1 equiv. | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 10 mL per 10 mmol pyrrole | |
| Hydrochloric acid | HCl | 36.46 | 2 M | As needed | For work-up. |
| Saturated brine solution | NaCl(aq) | - | - | As needed | For work-up. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | As needed | For drying. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrrole (1.0 equiv.), isobutyl bromide (1.1 equiv.), tetrabutylammonium bromide (0.1 equiv.), and dichloromethane.
-
Addition of Base: While stirring the mixture vigorously, carefully add a 50% (w/v) aqueous solution of sodium hydroxide. An exothermic reaction may occur, so the addition should be done cautiously, potentially with external cooling in an ice bath.
-
Reaction: Heat the biphasic mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain vigorous stirring for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 2 M hydrochloric acid, water, and a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a brown liquid. Purify the crude N-isobutylpyrrole by vacuum distillation to obtain a colorless to pale yellow liquid.
Characterization of N-Isobutylpyrrole
The identity and purity of the synthesized N-isobutylpyrrole can be confirmed by standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ ~6.6 ppm (t, 2H, α-protons of pyrrole ring)
-
δ ~6.1 ppm (t, 2H, β-protons of pyrrole ring)
-
δ ~3.7 ppm (d, 2H, N-CH₂)
-
δ ~2.0 ppm (m, 1H, CH)
-
δ ~0.9 ppm (d, 6H, 2 x CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~120.8 ppm (α-carbons of pyrrole ring)
-
δ ~108.2 ppm (β-carbons of pyrrole ring)
-
δ ~53.0 ppm (N-CH₂)
-
δ ~30.0 ppm (CH)
-
δ ~20.0 ppm (2 x CH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum of N-isobutylpyrrole will show characteristic peaks for the pyrrole ring and the alkyl chain. The absence of a broad N-H stretch around 3300-3500 cm⁻¹ is a key indicator of successful N-alkylation.[3][4]
-
~3100-3000 cm⁻¹: C-H stretching of the pyrrole ring.
-
~2960-2850 cm⁻¹: C-H stretching of the isobutyl group.[3]
-
~1500-1400 cm⁻¹: C=C and C-N stretching vibrations of the pyrrole ring.
-
~730 cm⁻¹: C-H out-of-plane bending of the pyrrole ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 123.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inefficient stirring.- Inactive catalyst.- Insufficient reaction time or temperature. | - Ensure vigorous stirring to maximize the interfacial area.- Use a fresh, high-quality phase-transfer catalyst.- Extend the reaction time or ensure the reaction is at a gentle reflux. |
| Formation of side products (e.g., C-alkylation) | - While N-alkylation is generally favored under these conditions, some C-alkylation can occur. | - Ensure the use of a strong base and a quaternary ammonium salt to favor N-alkylation. |
| Difficult purification | - Presence of unreacted starting materials or catalyst. | - Ensure the aqueous work-up is thorough to remove the base and catalyst.- Perform careful fractional distillation under reduced pressure. |
Safety Precautions
-
Pyrrole: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.
-
Isobutyl bromide: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. Handle in a fume hood and away from ignition sources.
-
Sodium hydroxide (50% solution): Extremely corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] The addition of the concentrated NaOH solution is exothermic and should be done with care.
Conclusion
The phase-transfer catalyzed N-alkylation of pyrrole with isobutyl bromide is an efficient and practical method for the synthesis of N-isobutylpyrrole. This protocol offers high yields, mild reaction conditions, and operational simplicity, making it a valuable tool for synthetic chemists. The detailed procedure and characterization data provided in this application note should enable researchers to successfully implement this methodology in their own laboratories.
References
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23279512, N-Isobutylpyrrole. Retrieved from [Link]
- Maruoka, K. (Ed.). (2008).
- Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis.
-
Jameson, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. A Simple and Efficient Synthesis of Highly Substituted Indeno[1,2-b]pyrrole and Acenaphtho[1,2-b]pyrrole Derivatives by Tandem Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylpyrrole Synthesis via the Paal-Knorr Reaction
Welcome to the Technical Support Center for the Paal-Knorr synthesis of N-alkylpyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this cornerstone reaction. Here, we move beyond basic protocols to provide in-depth troubleshooting, frequently asked questions (FAQs), and field-proven insights to empower you to overcome common challenges in your laboratory work.
Introduction to the Paal-Knorr Pyrrole Synthesis
First reported in 1884, the Paal-Knorr synthesis is a robust and widely utilized method for constructing the pyrrole ring, a key structural motif in a vast array of natural products and pharmacologically active compounds.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the corresponding pyrrole.[2]
While the reaction is conceptually straightforward, achieving high yields can be challenging. Traditional methods often require harsh conditions, such as prolonged heating in strong acids, which can lead to the degradation of sensitive functional groups.[2] This guide will address these limitations and provide modern, optimized approaches to improve your synthetic outcomes.
Reaction Mechanism: The Foundation of Optimization
A thorough understanding of the reaction mechanism is paramount to effective troubleshooting and optimization. The Paal-Knorr synthesis of N-alkylpyrroles proceeds through the following key steps:
-
Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[2]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion.[3]
-
Dehydration: The resulting intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.[3]
The cyclization step is generally considered the rate-determining step of the reaction.[3]
Caption: A troubleshooting workflow for common issues in the Paal-Knorr synthesis.
Purification Challenges
Q4: I'm having difficulty purifying my N-alkylpyrrole. What are the best practices?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is an effective method for solid products. [4] * Solvent Selection: The ideal solvent should dissolve the compound at high temperatures but not at room temperature. Common solvent systems include ethanol/water, hexanes/ethyl acetate, and toluene.
-
Column Chromatography: This is the most versatile method for purifying both solid and liquid products. [5] * Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar solvent system like hexanes/ethyl acetate is a good starting point. The polarity can be adjusted based on the polarity of your product.
-
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.
Optimizing Reaction Conditions
Modern advancements have led to milder and more efficient protocols for the Paal-Knorr synthesis.
Catalyst Selection
A wide variety of catalysts can be employed to promote the Paal-Knorr reaction. The choice of catalyst can significantly impact the reaction rate and yield.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH | Reflux in solvent | Readily available, inexpensive | Can lead to furan formation with strong acids |
| Lewis Acids | ZnCl₂, FeCl₃, Sc(OTf)₃ | Room temp. to reflux | Milder than strong Brønsted acids | Can be moisture sensitive, may require inert atmosphere |
| Heterogeneous | Montmorillonite Clay, Zeolites | Varies | Easily separable and recyclable | May have lower activity than homogeneous catalysts |
Solvent-Free and Microwave-Assisted Conditions
To address the limitations of traditional heating and the use of volatile organic solvents, solvent-free and microwave-assisted methods have emerged as powerful alternatives.
-
Solvent-Free Synthesis: Conducting the reaction neat (without a solvent) can lead to higher reaction rates and simplifies workup. Several studies have reported high yields for the Paal-Knorr synthesis under solvent-free conditions, often with gentle heating. [6]* Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. [7][8]This is due to efficient and uniform heating of the reaction mixture.
Experimental Protocols
Protocol 1: Classical Synthesis of 1-Butyl-2,5-dimethylpyrrole
Objective: To synthesize an N-alkylpyrrole using a traditional acid-catalyzed method.
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione in ethanol.
-
Add n-butylamine and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethylpyrrole
Objective: To synthesize an N-alkylpyrrole using a rapid and efficient microwave-assisted protocol.
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Montmorillonite K10 clay (catalyst)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add 2,5-hexanedione, benzylamine, and a catalytic amount of montmorillonite K10 clay.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Add an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Paal, C.; Knorr, L. Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den 1,4-Dicarbonylverbindungen. Ber. Dtsch. Chem. Ges.1884, 17, 2863–2870.
- Amarnath, V.; Amarnath, K.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
- Caddick, S. Microwave Assisted Organic Reactions. Tetrahedron1995, 51, 10403–10432.
- Varma, R. S. Solvent-free organic syntheses.
- Katritzky, A. R.; Singh, S. K. Microwave-assisted Paal–Knorr reaction for the synthesis of pyrroles. ARKIVOC2003, 2003, 12–21.
- Al-Abed, Y.; Kapurniotu, A.; Voelter, W. The Paal-Knorr reaction: a novel and convenient access to N-substituted pyrroles. Tetrahedron Lett.1993, 34, 7223–7226.
- Banu, B. C.; Fujita, K.-i.; Arai, T. Recent advances in the Paal–Knorr synthesis of pyrroles. RSC Adv.2016, 6, 96949–96966.
- Finar, I. L. Organic Chemistry, Vol. 1: The Fundamental Principles, 6th ed.; Longman: London, UK, 1973.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link] (accessed Jan 23, 2026).
-
Wikipedia contributors. Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 23, 2026).
-
Organic Chemistry Portal. Pyrrole synthesis. [Link] (accessed Jan 23, 2026).
-
ResearchGate. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link] (accessed Jan 23, 2026).
-
YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link] (accessed Jan 23, 2026).
-
YouTube. Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. [Link] (accessed Jan 23, 2026).
- Minetto, G.; Raveglia, L. F.; Sega, A.; Taddei, M. Microwave-Assisted Paal–Knorr Reaction—Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Eur. J. Org. Chem.2005, 5277–5288.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link] (accessed Jan 23, 2026).
- Popova, E. A.; Vasilevsky, S. F. Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia2024, 71, 1–11.
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link] (accessed Jan 23, 2026).
- Shaterian, H. R.; Ranjbar, M. Simple Synthesis of Pyrroles Under Solvent-Free Conditions. Synth. Commun.2007, 37, 2655–2662.
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link] (accessed Jan 23, 2026).
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. public.pensoft.net [public.pensoft.net]
Technical Support Center: Purification of 1-Isobutyl-1H-pyrrole
Welcome to the comprehensive technical support guide for the purification of 1-Isobutyl-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and related N-alkylated pyrrole compounds. Here, we will delve into the nuances of purification, addressing common challenges with scientifically grounded, field-tested solutions. Our goal is to empower you to achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of 1-Isobutyl-1H-pyrrole:
Q1: What are the most common impurities I should expect in my crude 1-Isobutyl-1H-pyrrole?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Such as isobutylamine and a 1,4-dicarbonyl compound if you are using a Paal-Knorr synthesis.[1]
-
Pyrrolidine Derivatives: These can be significant byproducts in certain pyrrole syntheses.[2]
-
Water: Often present from the reaction work-up.[3]
-
Oxidative and Polymeric Byproducts: Pyrroles are known to be sensitive to air and light, which can lead to the formation of colored, higher molecular weight impurities.[4] Pyrroles can polymerize under acidic conditions.[5][6]
Q2: What are the key physical properties of 1-Isobutyl-1H-pyrrole that I need to consider for purification?
A2: Understanding the physical properties is crucial for selecting the right purification technique.
| Property | Value | Significance for Purification |
| Boiling Point | 164-165 °C (estimated at 760 mmHg)[7] | The relatively high boiling point suggests that vacuum distillation is the preferred method to avoid thermal degradation. |
| Appearance | Colorless to yellowish or brown liquid[4][6] | A darkening in color often indicates the presence of oxidative or polymeric impurities. |
| Solubility | Soluble in alcohol and most organic solvents; sparingly soluble in water[4][7] | This is important for selecting solvents for liquid-liquid extraction during work-up and for chromatography. |
| Stability | Tends to darken and degrade upon exposure to air, light, and acid[5][6] | This necessitates careful handling and storage, preferably under an inert atmosphere and protected from light. |
Q3: Is 1-Isobutyl-1H-pyrrole a solid or a liquid at room temperature? Can I use recrystallization?
A3: Based on its estimated boiling point of 164-165 °C, 1-Isobutyl-1H-pyrrole is expected to be a liquid at room temperature.[7] Therefore, direct recrystallization of the pure compound is not a viable primary purification method.[8] However, if your crude product contains solid impurities, they can be removed by filtration. In some specific cases, derivatization to a solid intermediate for purification by recrystallization, followed by regeneration of the pyrrole, could be considered, but this is a more complex and less common approach.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of 1-Isobutyl-1H-pyrrole.
Problem 1: My distilled 1-Isobutyl-1H-pyrrole is discolored (yellow to brown).
-
Probable Causes:
-
Thermal Decomposition: The distillation temperature was too high, causing the compound to degrade. It is crucial to control the bottom temperature during distillation to prevent the formation of impurities.[2][3]
-
Oxidation: The compound was exposed to air during distillation or storage. Pyrroles are known to be air-sensitive.[6]
-
Acidic Contamination: Traces of acid from the reaction work-up can catalyze polymerization.[5]
-
-
Solutions:
-
Optimize Distillation:
-
Action: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
-
Causality: Lowering the pressure reduces the temperature required for boiling, minimizing the risk of thermal decomposition.
-
-
Use an Inert Atmosphere:
-
Action: Before starting the distillation, purge the apparatus with an inert gas like nitrogen or argon. Collect the distilled fractions under an inert atmosphere.
-
Causality: This prevents the hot compound from coming into contact with oxygen, thereby inhibiting oxidation.
-
-
Neutralize Before Distillation:
-
Action: Wash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) followed by a water wash to remove any residual acid. Ensure the organic layer is thoroughly dried (e.g., with anhydrous magnesium sulfate) before distillation.
-
Causality: Removing acidic residues prevents acid-catalyzed polymerization during heating.
-
-
Problem 2: The purity of my 1-Isobutyl-1H-pyrrole does not improve after distillation.
-
Probable Causes:
-
Azeotrope Formation: An impurity may be forming an azeotrope with your product, meaning they boil at the same temperature and cannot be separated by simple distillation.
-
Closely Boiling Impurities: The boiling point of an impurity is very close to that of your product.
-
-
Solutions:
-
Fractional Distillation:
-
Action: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Causality: A fractional distillation column provides a larger surface area for repeated vaporization and condensation cycles, allowing for the separation of liquids with close boiling points.
-
-
Acid Wash Pre-treatment:
-
Action: If you suspect basic impurities like unreacted isobutylamine or pyrrolidines, wash the crude product with a dilute mineral or carboxylic acid solution (e.g., 10-30% sulfuric or formic acid).[2] The aqueous phase containing the protonated basic impurities can then be removed before distillation.
-
Causality: The acidic wash converts basic impurities into their non-volatile salts, which remain in the aqueous phase and are thus easily separated from the desired product.
-
-
Column Chromatography:
-
Action: If distillation fails, column chromatography is a powerful alternative. Given the N-alkylpyrrole structure, a normal-phase silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Causality: Chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, which is a different principle than boiling point, often allowing for the separation of azeotropes or closely boiling mixtures.
-
-
Problem 3: I am losing a significant amount of my product during purification.
-
Probable Causes:
-
Polymerization: As mentioned, pyrroles can polymerize, leading to the formation of non-volatile residues.[5]
-
Mechanical Losses: Product loss during transfers between flasks, in the distillation apparatus, or during work-up.
-
Incomplete Extraction: If using liquid-liquid extraction, your product may have some solubility in the aqueous phase.
-
-
Solutions:
-
Minimize Exposure to Heat, Air, and Light:
-
Action: Work quickly, use an inert atmosphere, and protect your compound from light where possible. Avoid unnecessarily prolonged heating.
-
Causality: Reducing exposure to these degradation triggers will minimize product loss due to polymerization and oxidation.
-
-
Careful Handling:
-
Action: Rinse all glassware that was in contact with your product with a small amount of a suitable solvent and combine the rinsings with your main product batch before the next step.
-
Causality: This ensures that you recover the maximum amount of your product.
-
-
Optimize Extraction:
-
Action: If you have performed an aqueous wash, back-extract the aqueous layer with a small amount of your organic solvent to recover any dissolved product.
-
Causality: This additional extraction step helps to maximize the recovery of your product from the aqueous phase.
-
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying 1-Isobutyl-1H-pyrrole from non-volatile impurities and those with significantly different boiling points.
-
Preparation:
-
Ensure your crude 1-Isobutyl-1H-pyrrole is dry. If it has been in contact with water, dry it over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Assemble a vacuum distillation apparatus. Use a short path distillation head for small quantities to minimize losses.
-
-
Distillation:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating of the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor and the head of the distillation column.
-
Collect any low-boiling fractions (forerun) separately.[9]
-
Collect the main fraction of 1-Isobutyl-1H-pyrrole at the expected boiling point under the applied vacuum.
-
Stop the distillation before the flask is completely dry to avoid overheating the residue, which could cause decomposition.
-
-
Storage:
-
Store the purified product in a sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
Protocol 2: Purification by Column Chromatography
This method is ideal for removing impurities that are difficult to separate by distillation.
-
Preparation:
-
Choose a suitable solvent system. A good starting point for normal-phase silica gel chromatography is a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and the impurities.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel using the chosen solvent system.
-
-
Loading the Sample:
-
Dissolve the crude 1-Isobutyl-1H-pyrrole in a minimal amount of the eluent or a compatible, volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Storage:
-
Store the purified product as described in the distillation protocol.
-
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying 1-Isobutyl-1H-pyrrole.
Caption: Decision workflow for purifying 1-Isobutyl-1H-pyrrole.
Caption: Troubleshooting guide for common purification issues.
References
- Reis, H., et al. (1996). Purification of crude pyrroles. U.S.
- (1994).
-
The Good Scents Company. (n.d.). 1-isobutyl pyrrole. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. [Link]
-
Boston University. (n.d.). Purification and properties of pyrrole. OpenBU. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem Compound Database. Retrieved from [Link]
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(n.d.). Heterocyclic Compounds. Retrieved from [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Crystallographic Guide to 1-Isobutyl-1H-pyrrole Derivatives: Structural Elucidation and In-Silico Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of the crystallographic analysis of 1-isobutyl-1H-pyrrole derivatives, a class of compounds with significant potential in medicinal chemistry.[1] While crystallographic data for 1-isobutyl-1H-pyrrole itself is not publicly available, this guide leverages data from structurally related pyrrole derivatives to provide a robust framework for understanding its potential solid-state conformation and intermolecular interactions.
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The substitution at the nitrogen atom, in this case with an isobutyl group, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity.[3] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in a crystalline solid, providing unparalleled insights into molecular geometry, conformation, and packing.[4]
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Understanding the causality behind each step is crucial for obtaining high-quality, reliable data.
Crystal Growth: The Foundation of Quality Data
The prerequisite for any single-crystal X-ray diffraction experiment is the availability of high-quality single crystals.[5] For organic molecules like pyrrole derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.[5]
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: The choice of solvent is critical and often determined empirically.[5] Solvents such as ethanol, methanol, or ethyl acetate are good starting points for pyrrole derivatives.[5] The ideal solvent should dissolve the compound moderately at room temperature and have a relatively slow evaporation rate.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified 1-isobutyl-1H-pyrrole derivative in the chosen solvent. Gentle heating can be used to aid dissolution, but care must be taken to avoid decomposition.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature. A vibration-free environment is essential to prevent the formation of polycrystalline aggregates.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are carefully harvested from the mother liquor.
The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered, repeating lattice structure, which is the definition of a crystal. Rapid precipitation will almost invariably lead to amorphous or poorly crystalline material, unsuitable for single-crystal X-ray diffraction.
Caption: Workflow for growing single crystals via slow evaporation.
Data Collection and Processing: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam, and the diffraction data are collected, typically using a CCD or CMOS detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects). This process yields a file containing a list of unique reflection indices (h, k, l) and their corresponding intensities.
Structure Solution and Refinement: From Diffraction to Molecular Model
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are lost during the experiment. Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial electron density map.[6] This map is then interpreted to build an initial molecular model, which is subsequently refined against the experimental data to improve its accuracy.[6]
Caption: The process of solving and refining a crystal structure.
Comparative Analysis of Pyrrole Derivatives
In the absence of a crystal structure for 1-isobutyl-1H-pyrrole, we can gain valuable insights by comparing the crystallographic data of related pyrrole derivatives. The following table summarizes key crystallographic parameters for several substituted pyrroles, providing a basis for predicting the structural features of our target molecule.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor |
| Ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate[3] | C₁₂H₁₇NO₃ | Monoclinic | P2₁/n | 6.772 | 14.628 | 12.187 | 94.20 | 4 | 0.0615 |
| 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole[5] | C₁₅H₁₃NOS | Monoclinic | P2₁/c | 13.398 | 5.696 | 17.584 | 99.49 | 4 | 0.054 |
| 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole[5] | C₁₆H₁₁BrN₂O | Triclinic | P-1 | 8.453 | 11.296 | 16.345 | 86.13 | 4 | 0.062 |
Data sourced from publicly available crystallographic databases and publications.[3][5]
Interpretation of Comparative Data:
-
Crystal System and Space Group: The observed crystal systems (monoclinic and triclinic) are common for organic molecules. The space groups provide information about the symmetry elements present in the crystal lattice.
-
Unit Cell Dimensions: The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit of the crystal. These values are highly dependent on the size and shape of the molecule and how it packs in the solid state.
-
Z Value: This represents the number of molecules in the unit cell.
-
R-factor: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
Based on this comparative data, it is reasonable to hypothesize that 1-isobutyl-1H-pyrrole derivatives would likely crystallize in a common, low-symmetry space group such as P2₁/c or P-1. The presence of the flexible isobutyl group may lead to more complex packing arrangements and potentially polymorphism, where the same compound crystallizes in different forms.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural confirmation, other analytical techniques are indispensable for a comprehensive characterization of 1-isobutyl-1H-pyrrole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and constitution of the synthesized molecule in solution. NOESY experiments can provide information about through-space interactions and conformational preferences in solution, which can be compared to the solid-state structure obtained from X-ray crystallography.
-
Mass Spectrometry (MS): MS provides an accurate molecular weight and fragmentation pattern, confirming the elemental composition of the compound.
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule and can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state.[7]
Conclusion
The structural elucidation of 1-isobutyl-1H-pyrrole derivatives through single-crystal X-ray crystallography is a powerful approach to understanding their three-dimensional architecture. Although direct crystallographic data for this specific class of compounds may be limited, a comparative analysis with structurally related pyrroles provides a solid foundation for predicting their solid-state behavior. By integrating crystallographic data with other spectroscopic and computational methods, researchers can build a comprehensive understanding of the structure-property relationships that govern the biological activity of these promising molecules. This integrated approach is crucial for the rational design and development of new therapeutic agents.
References
- A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. Benchchem.
- Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. PMC - NIH.
- Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega.
- (PDF) Synthesis of Pyrrolo[2,3- c ]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ResearchGate.
- 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. PubMed.
- Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. ACS Omega - ACS Publications.
- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI.
- Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition. MDPI.
- Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. (No valid URL found)
- Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society - ACS Publications.
-
Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][5][8]Phenanthrolines Bearing a 9-Cyano Group. MDPI. Available at:
- Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an E. American Chemical Society.
- 7.3: X-ray Crystallography. Chemistry LibreTexts.
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (No valid URL found)
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate.
- Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
